Functional cAMP Inhibition: NPR-C Activator 1 Demonstrates Measurable Agonist Efficacy in Cellular Assays
In a cellular cAMP inhibition assay using HeLa cells, NPR-C activator 1 (identified as 'Compound 1') at 100 μM inhibited cAMP formation by 37.67% [1]. This quantitative functional readout confirms agonist activity at NPR-C and is reversed by the selective NPR-C antagonist M372049 (10 μM), establishing target engagement specificity. In the same assay system, the peptide agonist cANF4-23 at 100 nM produced substantial cAMP inhibition (no percentage reported), while structurally related compounds in the same bis-aminotriazine series (Compounds 17, 26, and 41) showed progressively lower efficacy at the same 100 μM concentration: 31.43%, 20.65%, and 9.16% inhibition, respectively [1].
| Evidence Dimension | cAMP inhibition (% at specified concentration) |
|---|---|
| Target Compound Data | 37.67% inhibition at 100 μM |
| Comparator Or Baseline | Compound 17: 31.43%; Compound 26: 20.65%; Compound 41: 9.16% (all at 100 μM); cANF4-23: positive control (100 nM) |
| Quantified Difference | NPR-C activator 1 is 1.2-fold more efficacious than Compound 17, 1.8-fold more than Compound 26, and 4.1-fold more than Compound 41 at the identical concentration |
| Conditions | HeLa cells; cAMP assay; inhibition of cAMP formation reversed by M372049 (10 μM) and osteocrin (100 nM) |
Why This Matters
Among the disclosed bis-aminotriazine series, NPR-C activator 1 exhibits the highest functional efficacy in this cAMP assay, providing a quantitative basis for selecting this specific analog when maximal NPR-C-mediated cAMP inhibition is required.
- [1] Smith RJ, et al. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C. J Med Chem. 2022 Apr 14;65(7):5495-5513. Figure 5. View Source
